molecular formula C23H35ClO4 B14778735 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B14778735
M. Wt: 411.0 g/mol
InChI Key: XXTBGKDWFYXGDZ-UHFFFAOYSA-N
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Description

7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, chloro, and alkenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentyl and cyclobutyl intermediates, followed by the introduction of the chloro and hydroxyl groups. The final step involves the formation of the hept-5-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkenyl groups can be reduced to form alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the alkenyl groups would yield alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid is unique due to its combination of functional groups and the presence of both cyclopentyl and cyclobutyl rings. This unique structure may confer specific properties that are not found in other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C23H35ClO4

Molecular Weight

411.0 g/mol

IUPAC Name

7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H35ClO4/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h2-3,5,7,10,17-21,25-26H,1,4,6,8-9,11-16H2,(H,27,28)

InChI Key

XXTBGKDWFYXGDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Origin of Product

United States

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